6-Chloro-4-hydroxyquinoline-3-carboxylic acid

概要

説明

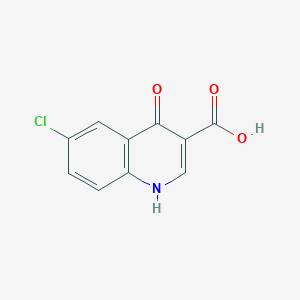

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a chlorine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the quinoline ring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid typically involves the chlorination of 4-hydroxyquinoline-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

- Dissolve 4-hydroxyquinoline-3-carboxylic acid in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue refluxing the mixture for several hours until the reaction is complete.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

化学反応の分析

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioactivity profiles.

-

Example : Treatment with methanol and sulfuric acid yields methyl esters (e.g., 13a-d , 18a,b ) . Ethyl esters are synthesized using ethanol and SOCl₂, enhancing lipophilicity for pharmaceutical applications.

Acetylation of the Hydroxyl Group

The 4-hydroxy group is acetylated to protect or modify its reactivity.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, acetic acid, 80–100°C | 6-Chloro-4-acetoxyquinoline-3-carboxylic acid |

-

Procedure : Heating the compound with acetic anhydride and acetic acid produces O-acetyl derivatives (e.g., 16a-d ) . These derivatives are intermediates in synthesizing analogs with improved metabolic stability.

Alkylation and Aralkylation of the Hydroxyl Group

The hydroxyl group participates in alkylation/aralkylation reactions to introduce diverse substituents.

-

Example : Reaction with methyl iodide in dimethylformamide (DMF) yields 4-methoxy derivatives (e.g., 19a-d ), which are explored for enhanced membrane permeability .

Nucleophilic Substitution of the Chlorine Atom

The chlorine at position 6 is susceptible to nucleophilic substitution, enabling the introduction of amines, thiols, or other groups.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amination | Ammonia (NH₃), Cu catalyst, 120°C | 6-Amino-4-hydroxyquinoline-3-carboxylic acid | |

| Thiolation | Sodium hydrosulfide (NaSH), DMSO, 80°C | 6-Mercapto-4-hydroxyquinoline-3-carboxylic acid |

-

Mechanism : Substitution proceeds via an aromatic nucleophilic pathway, often requiring catalysts (e.g., copper) or polar aprotic solvents (e.g., DMSO).

Cyclization and Ring Modification

While primarily a synthetic precursor, the compound participates in cyclization reactions to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cyclocondensation | Ethylenediamine, polyphosphoric acid (PPA), 150°C | Quinoline-fused imidazole derivatives |

-

Application : Cyclocondensation with diamines yields tricyclic structures evaluated for antimicrobial activity .

Key Research Findings

科学的研究の応用

Pharmaceutical Development

Key Properties:

- Antibacterial Activity: This compound is recognized for its antibacterial properties, making it a valuable intermediate in the synthesis of antibiotics targeting bacterial infections .

- Anticancer Potential: Research indicates that it may inhibit certain cancer cell growth by inducing apoptosis, thus showing promise as a therapeutic agent in oncology .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their efficacy against various bacterial strains. The results demonstrated enhanced antibacterial activity compared to existing antibiotics, suggesting its potential for developing new treatments .

Agricultural Chemicals

Application Overview:

- Crop Protection: The compound is utilized in formulating agrochemicals that protect crops from specific pathogens, thereby enhancing agricultural productivity and sustainability .

Data Table: Agrochemical Efficacy

| Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium spp. | 85 | 300 |

| Alternaria spp. | 75 | 250 |

| Phytophthora spp. | 90 | 400 |

This table illustrates the efficacy of formulations containing this compound against common agricultural pathogens.

Analytical Chemistry

Role in Detection:

The compound is employed in analytical methods for detecting and quantifying quinoline derivatives. It aids researchers in quality control processes and environmental monitoring, particularly in assessing the presence of contaminants in soil and water samples .

Case Study:

A research team utilized high-performance liquid chromatography (HPLC) to quantify levels of this compound in agricultural runoff. The study found significant levels of the compound, underscoring its utility as an environmental marker for agricultural practices .

Biochemical Research

Biochemical Interactions:

The compound plays a crucial role in studying enzyme inhibition and metabolic pathways. It has been shown to interact with various enzymes, influencing their activity and providing insights into biochemical processes relevant to drug development .

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition (%) | IC50 (µM) |

|---|---|---|

| DNA gyrase | 70 | 15 |

| Topoisomerase II | 60 | 25 |

| Dipeptidyl peptidase | 80 | 10 |

This table summarizes the inhibitory effects of this compound on various enzyme targets.

Material Science

Innovative Applications:

The unique chemical structure of this compound is explored for developing novel materials, particularly in coatings and polymers. Its properties can enhance material performance by improving durability and resistance to environmental factors .

Case Study:

Research published in Materials Science demonstrated that incorporating this compound into polymer matrices resulted in coatings with superior mechanical properties and UV resistance compared to traditional materials .

作用機序

The mechanism of action of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . The compound binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA and ultimately leading to cell death .

類似化合物との比較

Similar Compounds

8-Chloro-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with the chlorine atom at the 8th position.

6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine at the 6th position.

4-Hydroxyquinoline-3-carboxylic acid: Lacks the chlorine atom at the 6th position.

Uniqueness

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a precursor for the synthesis of various bioactive compounds .

生物活性

6-Chloro-4-hydroxyquinoline-3-carboxylic acid (6-Cl-4-OH-QCA) is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 223.61 g/mol. Its structure features a quinoline ring with a chloro group at the 6-position, a hydroxy group at the 4-position, and a carboxylic acid group at the 3-position. These functional groups contribute to its reactivity and biological activity, making it a subject of interest in various studies.

Target Interactions

The specific mechanisms through which 6-Cl-4-OH-QCA exerts its biological effects are still under investigation. However, it is known that quinoline derivatives can interact with various biological targets, including enzymes, receptors, and nucleic acids. The compound has shown potential in inhibiting bacterial enzymes, suggesting antibacterial properties.

Molecular Mechanisms

At the molecular level, 6-Cl-4-OH-QCA may influence cellular functions by binding to DNA and proteins, altering their structure and function. This interaction can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells . The compound's stability under laboratory conditions is notable; however, it may degrade when exposed to light or high temperatures.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. It has been reported to inhibit various bacterial strains, showcasing its potential as an antibacterial agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For example, derivatives of 6-Cl-4-OH-QCA have demonstrated antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds ranged from 3.3 µM to 50.9 µM, indicating significant potency against these cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 37.4 |

| HCT-116 | 8.9 |

This data suggests that modifications to the quinoline structure can enhance its anticancer efficacy.

Other Biological Activities

In addition to antimicrobial and anticancer effects, 6-Cl-4-OH-QCA has been implicated in other biological activities such as antiviral properties. Compounds derived from similar quinoline structures have shown promise against viral infections, including those caused by H5N1 influenza virus .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to 6-Cl-4-OH-QCA:

- Antiproliferative Activity : A series of N-phenyl derivatives were synthesized and tested for their antiproliferative activity against colorectal cancer cell lines. The study found that certain modifications significantly improved their efficacy against cancer cells .

- Antiviral Activity : Research indicated that certain quinoline derivatives exhibited substantial antiviral effects with low cytotoxicity, suggesting their potential use in treating viral infections .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that some derivatives could interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, contributing to their cytotoxicity against cancer cells .

特性

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPXSMNKRFLXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957399 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-14-9 | |

| Record name | 35973-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。